1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride is a complex organic compound characterized by its fused heterocyclic structure
Mechanism of Action
Target of Action
It is known that similar compounds with a pyrrolo[2,1-f][1,2,4]triazine scaffold are often used to target kinases in cancer therapy . Kinases are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer .
Mode of Action
Kinase inhibitors, which this compound may be, work by binding to the kinase and preventing it from phosphorylating other proteins, thereby disrupting the signaling pathways that drive cancer growth .
Biochemical Pathways
Kinase inhibitors generally affect signaling pathways involved in cell growth and proliferation . By inhibiting these pathways, they can slow or stop the growth of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have significant effects at doses ranging from 10 to 50 mg/kg , suggesting good bioavailability.
Result of Action
Kinase inhibitors can lead to the death of cancer cells by disrupting the signaling pathways they rely on for growth and proliferation .
Biochemical Analysis
Biochemical Properties
1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. Additionally, it can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream effects. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, it can alter gene expression and cellular metabolism. For instance, it has been shown to reduce the immobility time in mouse tail suspension tests, indicating its potential impact on neuronal cells and behavior . Additionally, it can affect cellular proliferation and apoptosis, making it a valuable tool in cancer research.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit enzyme activity by occupying the active site and preventing substrate binding. It can also activate certain pathways by binding to regulatory proteins and inducing conformational changes. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling cascades that influence transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic effects, such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular changes. These findings highlight the importance of dose optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may retain or alter the compound’s activity. The compound’s interaction with metabolic enzymes can also influence metabolic flux and metabolite levels, impacting overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its bioavailability and activity. These factors play a critical role in determining the compound’s therapeutic potential and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific organelles, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. Its localization can influence its interactions with biomolecules and its overall biochemical effects. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization may impact cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the pyrrolo[1,2-d][1,2,4]triazine core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, solvents, and temperature control to facilitate the desired reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride stands out due to its unique structure and properties. Similar compounds include other pyrrolo[1,2-d][1,2,4]triazines and piperidine derivatives, which may have different substituents or functional groups.
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Properties
IUPAC Name |
1-(4-ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2.ClH/c1-2-12-15-16-13(11-4-3-7-18(11)12)17-8-5-10(6-9-17)14(19)20;/h3-4,7,10H,2,5-6,8-9H2,1H3,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPBZAHWTLKSGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(C2=CC=CN21)N3CCC(CC3)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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